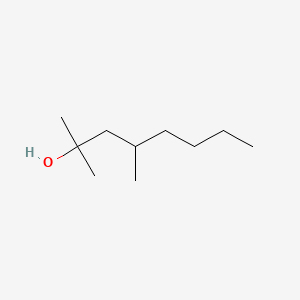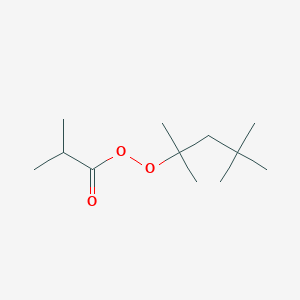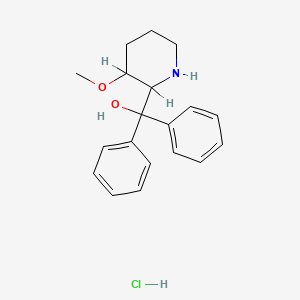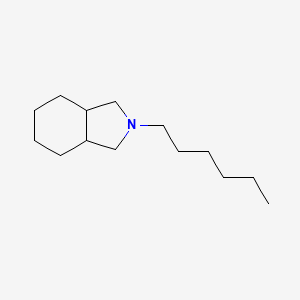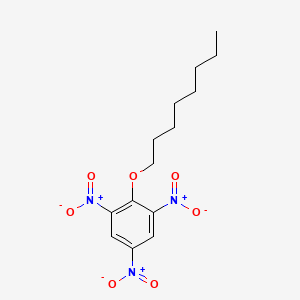
Germanium iodine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Iodogermane can be synthesized through several methods. One common approach involves the reaction of hydrogen iodide with germyl chloride (GeH₃Cl) at room temperature. This reaction yields iodogermane and hydrochloric acid as by-products . Another method involves the reaction of iodine with monogermane (GeH₄) in the gas phase, which produces iodogermane and hydrogen iodide .
Industrial Production Methods
Industrial production of iodogermane typically follows similar synthetic routes as those used in laboratory settings. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure efficient production.
化学反応の分析
Types of Reactions
Iodogermane undergoes various chemical reactions, including:
Oxidation: Iodogermane can be oxidized to form germanium dioxide (GeO₂) and iodine.
Reduction: It can be reduced to form germane (GeH₄) and hydrogen iodide.
Substitution: Iodogermane can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂) and iodine.
Reduction: Germane (GeH₄) and hydrogen iodide.
Substitution: Various organogermanium compounds depending on the substituent introduced.
科学的研究の応用
Iodogermane has several applications in scientific research:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Iodogermane derivatives are being investigated for their potential use in medical imaging and as therapeutic agents.
作用機序
The mechanism by which iodogermane exerts its effects involves the interaction of the germanium atom with various molecular targets. In chemical reactions, the germanium atom can form bonds with other elements, leading to the formation of new compounds. The pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Bromogermane (GeH₃Br): Similar to iodogermane but contains bromine instead of iodine.
Chlorogermane (GeH₃Cl): Contains chlorine instead of iodine.
Fluorogermane (GeH₃F): Contains fluorine instead of iodine.
Uniqueness
Iodogermane is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated counterparts. The larger atomic radius and lower electronegativity of iodine compared to other halogens result in different reactivity and stability profiles for iodogermane .
特性
分子式 |
GeI |
|---|---|
分子量 |
199.53 g/mol |
IUPAC名 |
iodogermanium |
InChI |
InChI=1S/GeI/c1-2 |
InChIキー |
MLBDBPUCHBDKEA-UHFFFAOYSA-N |
正規SMILES |
[Ge]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


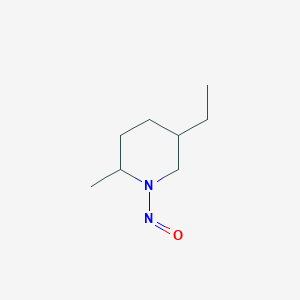
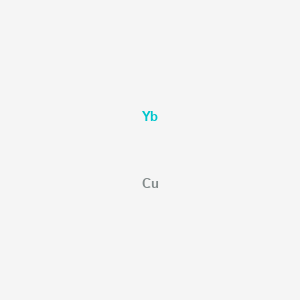
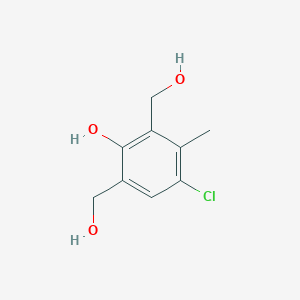
![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
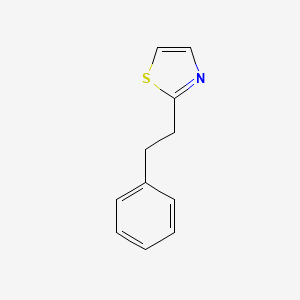
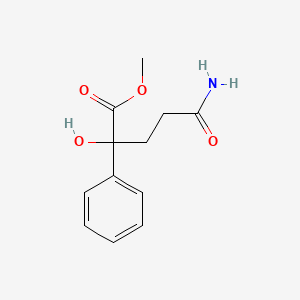
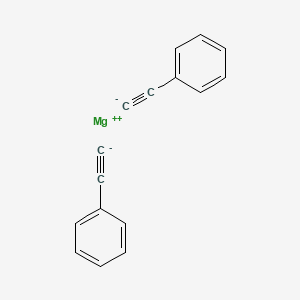
![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)
